molecular formula C23H23NO3 B164845 Veliflapon CAS No. 128253-31-6

Veliflapon

Cat. No. B164845
M. Wt: 361.4 g/mol
InChI Key: ZEYYDOLCHFETHQ-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Veliflapon is a small molecule with the chemical formula C23H23NO3 . The average weight of the molecule is 361.441 and the monoisotopic mass is 361.167793605 .


Physical And Chemical Properties Analysis

Veliflapon has a density of 1.2±0.1 g/cm3, a boiling point of 555.4±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.6 mmHg at 25°C . The molar refractivity is 105.5±0.3 cm3, and the polar surface area is 59 Å2 .

Scientific Research Applications

  • Biofloc Technology in Aquaculture : A study by Long et al. (2015) explored the impact of biofloc technology on the growth, digestive enzyme activity, hematology, and immune response of genetically improved farmed tilapia. This research highlights the potential of biofloc technology as an alternative for conventional clear water systems in fish aquaculture.

  • Soil Fertility and Fertilizer Impact : The research by Marinari et al. (2000) investigated the influence of organic and mineral fertilizers on soil biological and physical properties. This study underscores the importance of choosing appropriate fertilizers for enhancing soil fertility and structure.

  • Genome-Wide Investigations and Genetic Variation : A project outlined by Nelson et al. (2008) discusses the assembly of a DNA resource from subjects around the world for genetics research. This resource aids in identifying genetic factors influencing disease risk and drug responses.

  • In Vivo Bioluminescent Imaging in Biological Research : Close et al. (2010) reviewed the applications of in vivo bioluminescent imaging in studying gene function, drug discovery, and disease progression. This technique offers a noninvasive way to visualize biological processes in living animals.

  • Microfluidic Technology in Neuroscience : Neto et al. (2016) highlighted the use of microfluidic platforms in neuroscience research, including their applications in studying axonal guidance, synapse formation, and drug screening.

  • Ethical Considerations in Genetic Variation Research : Foster (2004) discussed the ethical implications of genomics research using identified populations. This paper emphasizes the need to balance scientific advancements with ethical considerations.

  • Research Framework for Vaccine Effectiveness : Crowcroft and Klein (2018) proposed a framework for conducting research on vaccine effectiveness. This framework includes the epidemiological triad of host, pathogen, and environment, and additional elements like vaccine and vaccinee characteristics.

Safety And Hazards

Veliflapon is under investigation in clinical trials, and its safety and potential hazards are being studied . The recruitment for a phase III trial for the prevention of heart attacks and stroke was suspended .

properties

IUPAC Name

(2R)-2-cyclopentyl-2-[4-(quinolin-2-ylmethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3/c25-23(26)22(17-6-1-2-7-17)18-10-13-20(14-11-18)27-15-19-12-9-16-5-3-4-8-21(16)24-19/h3-5,8-14,17,22H,1-2,6-7,15H2,(H,25,26)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYYDOLCHFETHQ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@H](C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155843
Record name Veliflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veliflapon

CAS RN

128253-31-6
Record name Veliflapon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128253316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veliflapon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16346
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Veliflapon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 128253-31-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VELIFLAPON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXH6X663L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of the 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester prepared in step 1 in methanol (100 ml) was added dropwise 1N sodium hydroxide (25 ml) and the resulting mixture was refluxed at 50° C. for 16 hours. The reaction mixture was then cooled to room temperature, and the methanol was removed in vacuo. The residue was acidified with 10% citric acid and the resulting solid was filtered, washed with water and dried in vacuo to provide 4.8 g of 2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid.
Name
2-cyclopentyl-2-(4-(2-quinolylmethoxy)phenyl)acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
P Cadden, S Lea, M Beardsall, R Knowles… - B35. MUCOSAL …, 2011 - atsjournals.org
… treated with dexamethasone, zileuton, veliflapon (1µM) for 2 … In both models Zileuton 1µM and Veliflapon 1µM were both … seen both zileuton and veliflapon cause significant inhibition …
Number of citations: 0 www.atsjournals.org
AP Sampson - Current opinion in investigational drugs (London …, 2009 - europepmc.org
Leukotrienes are lipid inflammatory mediators that are implicated in asthma, COPD, arthritis, cardiovascular disease and cancer. Leukotriene synthesis requires 5-lipoxygenase …
Number of citations: 68 europepmc.org
P Dahlke, LK Peltner, PM Jordan… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
… Veliflapon An external file that holds a picture, illustration, etc. Object name is FPHAR_fphar-… Furthermore, as expected, the FLAP antagonists, except BRP-187 and veliflapon, did not …
Number of citations: 1 www.ncbi.nlm.nih.gov
G Passacquale, P Di Giosia, A Ferro - Cardiovascular Research, 2016 - academic.oup.com
Anti-inflammatory add-on therapy to conventional cardiovascular prophylaxis has been proposed as a novel therapeutic approach to potentially reduce residual cardiovascular risk. This …
Number of citations: 48 academic.oup.com
O Werz, P Dahlke, LK Peltner, PM Jordan - Frontiers in Pharmacology - frontiersin.org
… product formation from AA and EPA by the FLAP antagonists was less pronounced, with fiboflapon and veliflapon being inactive, and the generation of 7-HDHA was even increased (…
Number of citations: 0 www.frontiersin.org
TX Zhao, Z Mallat - Journal of the American College of Cardiology, 2019 - jacc.org
… Based on these results, the FLAP inhibitor veliflapon was used in a trial in MI patients who … Unfortunately, a phase 3 study testing the FLAP inhibitor Veliflapon in African American …
Number of citations: 130 www.jacc.org
M Back - Current pharmaceutical design, 2009 - ingentaconnect.com
… Furthermore, 4 months of treatment with either MK886 or veliflapon (BAYx1005) have been reported to reduce atherosclerosis by approximately 40-50% in ApoE-/- and LDLR-/- double …
Number of citations: 69 www.ingentaconnect.com
E Banoglu, E Çelikoğlu, S Völker, A Olgaç… - European Journal of …, 2016 - Elsevier
In this article, we report novel leukotriene (LT) biosynthesis inhibitors that may target 5-lipoxygenase-activating protein (FLAP) based on the previously identified isoxazole derivative (8). …
Number of citations: 50 www.sciencedirect.com
D Steinhilber, B Hofmann - Basic & clinical pharmacology & …, 2014 - Wiley Online Library
5‐Lipoxygenase (5‐ L O) is an important enzyme of the arachidonic acid cascade and catalyses with the help of FLAP , the 5‐ LO ‐activating protein, the formation of bioactive …
Number of citations: 133 onlinelibrary.wiley.com
J Khambhati, M Engels, M Allard-Ratick, PB Sandesara… - Atherosclerosis, 2018 - Elsevier
… An inhibitor of 5-lipoxygenase activating protein (FLAP), Veliflapon has been studied in … or the in leukotriene A4 hydroxylase gene were given Veliflapon versus placebo. Some cardiac …
Number of citations: 47 www.sciencedirect.com

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